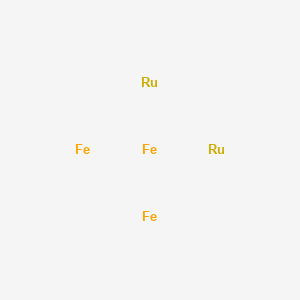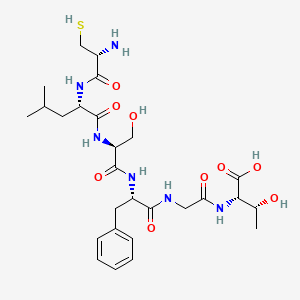
L-Cysteinyl-L-leucyl-L-seryl-L-phenylalanylglycyl-L-threonine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Cysteinyl-L-leucyl-L-seryl-L-phenylalanylglycyl-L-threonine is a peptide composed of six amino acids: L-cysteine, L-leucine, L-serine, L-phenylalanine, glycine, and L-threonine. Peptides like this one are essential in various biological processes and have significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteinyl-L-leucyl-L-seryl-L-phenylalanylglycyl-L-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, L-cysteine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, L-leucine, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (L-serine, L-phenylalanine, glycine, and L-threonine).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient and high-throughput production of peptides. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Cysteinyl-L-leucyl-L-seryl-L-phenylalanylglycyl-L-threonine can undergo various chemical reactions, including:
Oxidation: The thiol group in L-cysteine can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can be used as reducing agents.
Substitution: Amino acid derivatives with protecting groups are used in SPPS.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
L-Cysteinyl-L-leucyl-L-seryl-L-phenylalanylglycyl-L-threonine has several applications in scientific research:
Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery system or as a component of peptide-based vaccines.
Industry: Utilized in the development of peptide-based materials and nanotechnology.
Mechanism of Action
The mechanism of action of L-Cysteinyl-L-leucyl-L-seryl-L-phenylalanylglycyl-L-threonine depends on its specific application. In general, peptides exert their effects by binding to specific molecular targets, such as receptors or enzymes, and modulating their activity. The presence of L-cysteine allows for the formation of disulfide bonds, which can stabilize the peptide’s structure and enhance its binding affinity.
Comparison with Similar Compounds
Similar Compounds
- L-Cysteinyl-L-leucyl-L-seryl-L-phenylalanylglycyl-L-alanine
- L-Cysteinyl-L-leucyl-L-seryl-L-phenylalanylglycyl-L-valine
- L-Cysteinyl-L-leucyl-L-seryl-L-phenylalanylglycyl-L-isoleucine
Uniqueness
L-Cysteinyl-L-leucyl-L-seryl-L-phenylalanylglycyl-L-threonine is unique due to the presence of L-threonine, which introduces a hydroxyl group into the peptide. This hydroxyl group can participate in hydrogen bonding and other interactions, potentially enhancing the peptide’s stability and activity compared to similar peptides without L-threonine.
Properties
CAS No. |
578732-17-9 |
|---|---|
Molecular Formula |
C27H42N6O9S |
Molecular Weight |
626.7 g/mol |
IUPAC Name |
(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C27H42N6O9S/c1-14(2)9-18(30-23(37)17(28)13-43)25(39)32-20(12-34)26(40)31-19(10-16-7-5-4-6-8-16)24(38)29-11-21(36)33-22(15(3)35)27(41)42/h4-8,14-15,17-20,22,34-35,43H,9-13,28H2,1-3H3,(H,29,38)(H,30,37)(H,31,40)(H,32,39)(H,33,36)(H,41,42)/t15-,17+,18+,19+,20+,22+/m1/s1 |
InChI Key |
HUULCPQYRVDTPR-YAHLJGPOSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CS)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(C(C)O)C(=O)O)NC(=O)C(CS)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


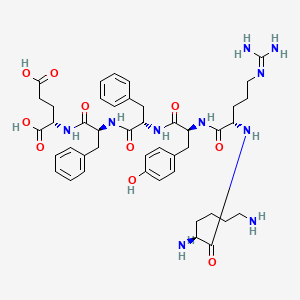
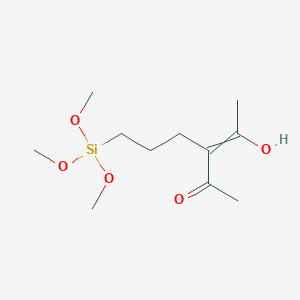
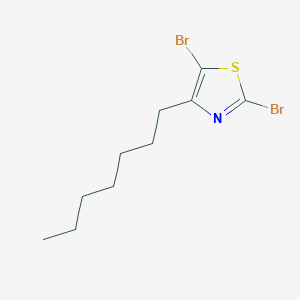
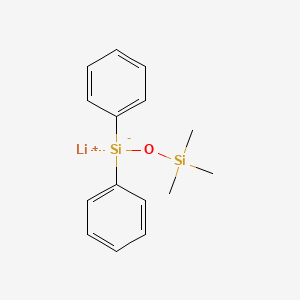
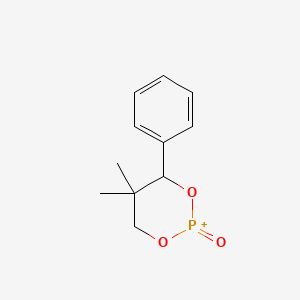
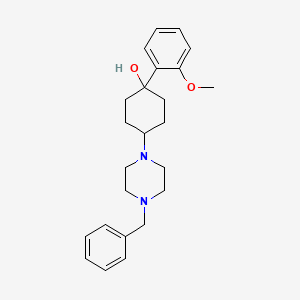
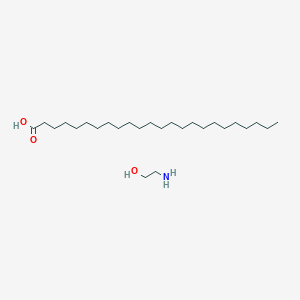
![N-[2-(2-Ethylpiperidin-1-yl)ethyl]-3,7-dimethylocta-2,6-dien-1-amine](/img/structure/B14228925.png)
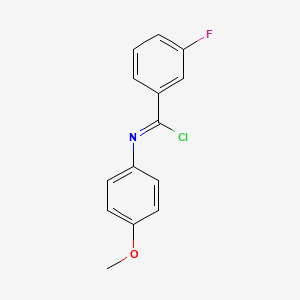
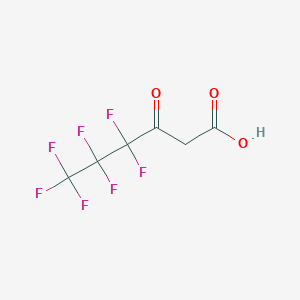
![1-[4-(But-2-en-1-yl)piperazin-1-yl]-2,2-diphenylethan-1-one](/img/structure/B14228938.png)
![4-({11-[(Oxan-2-yl)oxy]undecyl}oxy)benzoic acid](/img/structure/B14228939.png)

